3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Description
This compound is a derivative of oxazole, a heterocyclic compound . Oxazole is an important nucleus in medicinal chemistry, having a wide spectrum of biological activities . The compound you’re interested in contains a 1,2-oxazol-5-yl group, which is a common feature in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2-oxazol-5-yl group, a piperidin-4-yl group, and a pyridine group . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Transformations
Research has explored various synthetic routes and transformations of compounds structurally related to 3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine, highlighting the chemical flexibility and potential utility of these compounds. For example, Jones and Phipps (1976) investigated the ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts, which relate to the chemical family of the query compound, under the influence of tertiary amines, revealing pathways to novel pyridine derivatives Jones & Phipps, 1976. Similarly, Shono et al. (1987) developed a method for introducing active methylene groups to pyrrolidine or piperidine skeletons, applicable to the synthesis of key intermediates for complex natural products Shono et al., 1987.
Medicinal Chemistry and Biological Activities
The structural motifs present in 3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine are common in compounds with significant biological activities. For instance, Clark et al. (2014) reported on a series of piperazine derivatives as modulators of the α7 nicotinic acetylcholine receptor, demonstrating potential therapeutic applications for inflammatory disorders Clark et al., 2014. This underscores the relevance of such structural frameworks in designing drugs with specific biological targets.
Quantum Chemical and Molecular Dynamic Studies
Theoretical studies, such as those by Kaya et al. (2016), have used quantum chemical and molecular dynamic simulations to predict the inhibition efficiencies of piperidine derivatives on metal corrosion, demonstrating the potential industrial applications of these compounds beyond pharmaceuticals Kaya et al., 2016. Such studies highlight the versatility of piperidine derivatives in various scientific and engineering fields.
properties
IUPAC Name |
3-methyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-4-3-7-18-17(13)21-12-15-5-8-20(9-6-15)11-16-10-14(2)19-22-16/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAAZUFVBOPYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine |
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